

# A Head-to-Head Comparison of EZH2 Inhibitors: GSK126 vs. GSK343

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## Compound of Interest

Compound Name: GSK126

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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent EZH2 Inhibitors

In the landscape of epigenetic drug discovery, the inhibition of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a promising therapeutic strategy for a variety of cancers. Among the arsenal of small molecule inhibitors developed to target this histone methyltransferase, **GSK126** and GSK343 have garnered significant attention. Both are potent, S-adenosylmethionine (SAM)-competitive inhibitors of EZH2, yet they exhibit distinct biochemical and cellular profiles. This guide provides a comprehensive head-to-head comparison of **GSK126** and GSK343, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.

## Biochemical Potency and Selectivity

A critical aspect of any inhibitor is its potency against its intended target and its selectivity over other related enzymes. Both **GSK126** and GSK343 demonstrate high potency against EZH2, but with some notable differences in their inhibitory constants and selectivity profiles.

Parameter	GSK126	GSK343	Reference(s)
EZH2 IC50	9.9 nM	4 nM	<a href="#">[1]</a> <a href="#">[2]</a>
EZH2 Ki	~0.5 nM	1.2 nM	<a href="#">[3]</a> <a href="#">[4]</a>
EZH1 IC50	680 nM	240 nM	<a href="#">[1]</a> <a href="#">[5]</a>
Selectivity (EZH1/EZH2)	>150-fold	~60-fold	<a href="#">[3]</a> <a href="#">[6]</a>
Selectivity over other HMTs	>1000-fold	>1000-fold	<a href="#">[7]</a> <a href="#">[8]</a>

As the data indicates, GSK343 exhibits a slightly lower IC50 value in biochemical assays, suggesting a higher potency in a cell-free system. However, **GSK126** demonstrates a greater selectivity for EZH2 over its close homolog EZH1.[\[3\]](#)[\[6\]](#) This higher selectivity of **GSK126** may be advantageous in minimizing off-target effects related to EZH1 inhibition. Both molecules show excellent selectivity against a broader panel of histone methyltransferases (HMTs).[\[7\]](#)[\[8\]](#)

## Cellular Activity

The efficacy of an inhibitor in a cellular context is paramount. This is often assessed by its ability to inhibit the proliferation of cancer cell lines and reduce the levels of H3K27 trimethylation (H3K27me3), the direct product of EZH2 activity.

Cell Line	Cancer Type	GSK126 IC50 (Proliferation)	GSK343 IC50 (Proliferation)	Reference(s)
DU145	Prostate Cancer	52 $\mu$ M	-	[9]
PC3	Prostate Cancer	32 $\mu$ M	-	[9]
LNCaP	Prostate Cancer	-	2.9 $\mu$ M	[2]
U87	Glioblastoma	-	4.06 $\mu$ M (24h), 4.68 $\mu$ M (48h)	[10]
LN229	Glioblastoma	-	5 $\mu$ M	[7]
HeLa	Cervical Cancer	-	13 $\mu$ M	[2]
SiHa	Cervical Cancer	-	15 $\mu$ M	[2]
Multiple Myeloma (various)	Multiple Myeloma	12.6 - 17.4 $\mu$ M	-	[3]
Endometrial Cancer (various)	Endometrial Cancer	2.37 - 5.07 $\mu$ M	-	[11]
HEC-50B	Endometrial Cancer	1.0 $\mu$ M	-	[12]
Ishikawa	Endometrial Cancer	0.9 $\mu$ M	-	[12]
HEC-265	Endometrial Cancer	10.4 $\mu$ M	-	[12]
HCC1806 (H3K27me3 inhibition)	Breast Cancer	-	174 nM	[5]

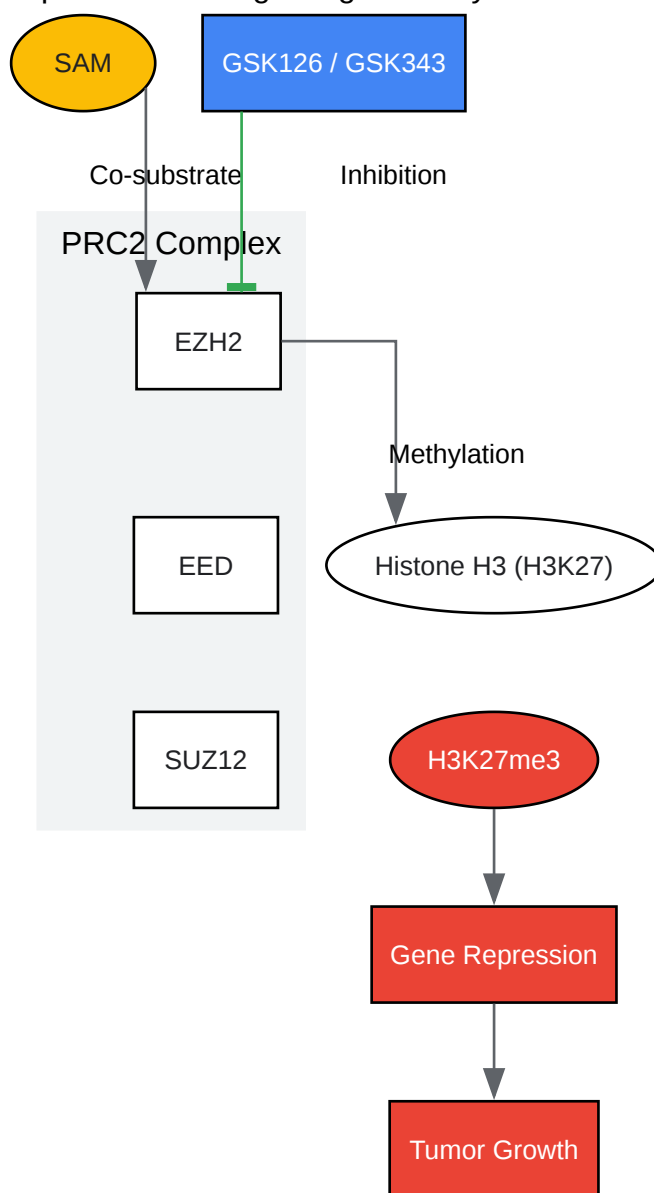
Direct comparison of cellular potency is challenging due to variations in experimental conditions across different studies. However, available data suggests that both inhibitors are active in the micromolar to sub-micromolar range in various cancer cell lines. For instance, in glioblastoma cell lines U87 and LN229, GSK343 shows IC50 values around 4-5  $\mu$ M.[7][10]

**GSK126** has demonstrated potent anti-proliferative effects in multiple myeloma and endometrial cancer cell lines, with IC50 values in the low micromolar range.[\[3\]](#)[\[11\]](#)[\[12\]](#)

## Signaling Pathway and Experimental Workflow

**GSK126** and **GSK343** exert their effects by inhibiting the catalytic activity of **EZH2**, a key component of the **PRC2** complex. This inhibition leads to a reduction in **H3K27me3**, a repressive histone mark, which in turn results in the de-repression of target genes, ultimately impacting cell proliferation, differentiation, and apoptosis.

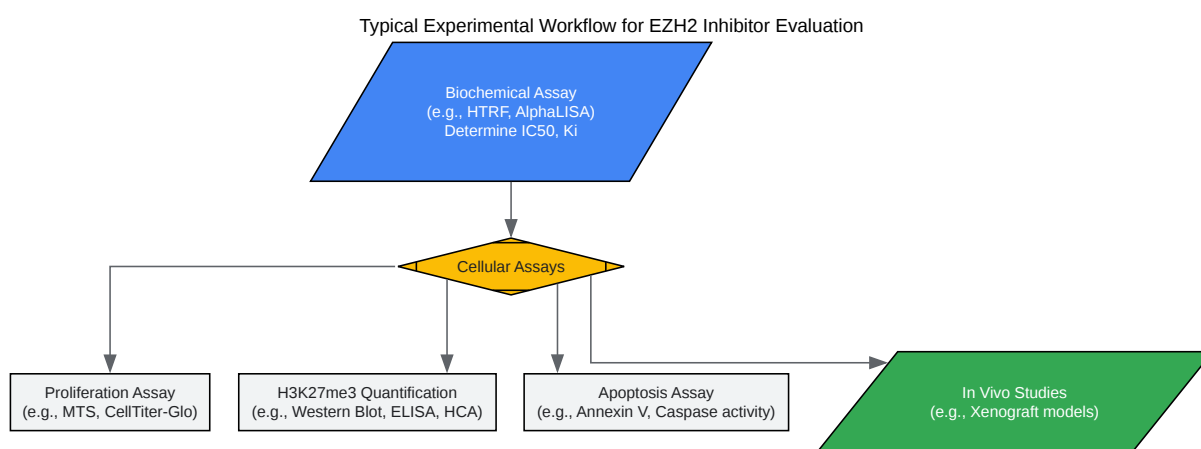
Simplified EZH2 Signaling Pathway and Inhibition



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Caption: Inhibition of the EZH2 catalytic subunit by **GSK126** or GSK343.

The evaluation of these inhibitors typically follows a standardized workflow, starting from biochemical assays to cellular and in vivo models to assess their therapeutic potential.



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